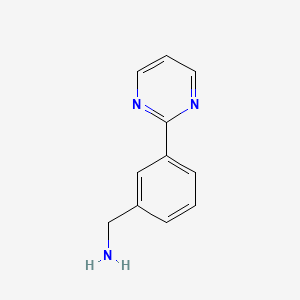

3-嘧啶-2-基苄胺

货号 B1358565

CAS 编号:

910036-92-9

分子量: 185.22 g/mol

InChI 键: MXSXDKVANPZCBQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Pyrimidin-2-ylbenzylamine is an organic compound with the empirical formula C11H11N3 . It has a molecular weight of 185.23 .

Molecular Structure Analysis

The molecular structure of 3-Pyrimidin-2-ylbenzylamine can be represented by the SMILES stringNCc1cccc(c1)-c2ncccn2 . The InChI representation is 1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2 . Physical And Chemical Properties Analysis

3-Pyrimidin-2-ylbenzylamine has a molecular weight of 185.23 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.科学研究应用

Anti-inflammatory Applications

- Testing: In vitro and in vivo models are used to test the anti-inflammatory effects. Results Summary: Studies have shown that pyrimidines exhibit potent anti-inflammatory effects, with detailed structure-activity relationships (SARs) providing insights into their pharmacological potential .

Anticancer Applications

Scientific Field

- Clinical Trials: Conducting trials to assess efficacy and safety. Results Summary: Certain pyrimidine derivatives have been found effective against various cancer types, showing promise as therapeutic agents .

Antimicrobial Applications

Scientific Field

- Mechanism Study: Investigating the mode of action at the molecular level. Results Summary: Pyrimidines have shown to inhibit the growth of several bacterial and viral strains, indicating their potential as antimicrobial drugs .

Antiviral Applications

Scientific Field

- Drug Development: Formulating antiviral drugs based on pyrimidine structures. Results Summary: Research indicates that pyrimidine derivatives can effectively reduce viral load in infected cells, offering a pathway for antiviral drug development .

Antihypertensive Applications

Scientific Field

- Pathway Analysis: Studying the interaction with the renin-angiotensin system. Results Summary: Some pyrimidine compounds have demonstrated the ability to lower blood pressure, suggesting their use as antihypertensive agents .

Antioxidant Applications

Scientific Field

- Cellular Assays: Testing the protective effects against oxidative damage in cells. Results Summary: Studies have shown that pyrimidines can act as antioxidants, providing protection against cellular damage caused by oxidative stress .

CNS Depressive Applications

Scientific Field

- Behavioral Studies: Conducting animal model studies to observe sedative effects. Results Summary: Some pyrimidines have shown to induce CNS depression, suggesting their potential use in managing anxiety and sleep disorders .

Anticonvulsant Applications

Scientific Field

- Electrophysiological Studies: Monitoring brain activity to assess drug effects. Results Summary: Research has indicated that certain pyrimidine derivatives can reduce seizure frequency and severity, providing a basis for anticonvulsant drug development .

Antituberculosis Applications

Scientific Field

- Drug Formulation: Developing formulations suitable for tuberculosis treatment. Results Summary: Studies suggest that pyrimidine derivatives can inhibit the growth of M. tuberculosis, indicating their potential as antituberculosis agents .

Antipyretic Applications

Scientific Field

- Thermoregulation Analysis: Studying the impact on the body’s thermoregulatory processes. Results Summary: Certain pyrimidines have demonstrated antipyretic effects, reducing fever in preclinical models .

Antifungal Applications

Scientific Field

- Mechanism Elucidation: Investigating how the compounds disrupt fungal cell functions. Results Summary: Pyrimidine derivatives have shown effectiveness against several fungal pathogens, suggesting their use as antifungal agents .

Kinase Inhibition Applications

Scientific Field

- Signal Transduction Studies: Analyzing the effects on cellular signaling pathways. Results Summary: Pyrimidine-based kinase inhibitors have been effective in modulating signal transduction, offering therapeutic potential for various diseases .

Protease Inhibition Applications

Scientific Field

- Molecular Docking: Using computational methods to predict the binding affinity and interaction between pyrimidines and protease enzymes. Results Summary: Certain pyrimidine derivatives have shown promise as protease inhibitors, which could lead to new therapeutic agents for diseases where protease activity is a factor .

Neuroprotective Applications

Scientific Field

- Animal Studies: Assessing the impact of pyrimidine derivatives on cognitive and motor functions in disease models. Results Summary: Research has indicated that pyrimidine derivatives can provide neuroprotection, reducing neuronal damage and improving symptoms in preclinical models .

Diabetes Management Applications

Scientific Field

- Glucose Tolerance Tests: Testing the efficacy of pyrimidine compounds in improving glucose tolerance in diabetic models. Results Summary: Some pyrimidine derivatives have been found to enhance insulin secretion or improve glucose tolerance, suggesting their use in diabetes management .

Immunomodulatory Applications

Scientific Field

- In Vivo Models: Observing the impact of pyrimidine compounds on immune responses in animal models. Results Summary: Pyrimidine derivatives have demonstrated the ability to modulate immune responses, providing potential therapeutic options for immune-related conditions .

Cardiovascular Disease Applications

Scientific Field

- Cardiomyocyte Protection: Assessing the protective effects against ischemia-reperfusion injury in heart cells. Results Summary: Studies suggest that pyrimidine derivatives can reduce atherosclerotic plaque formation and protect heart cells from damage, indicating their potential in cardiovascular disease treatment .

Gastrointestinal Disorder Applications

Scientific Field

安全和危害

未来方向

属性

IUPAC Name |

(3-pyrimidin-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSXDKVANPZCBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640279 |

Source

|

| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrimidin-2-ylbenzylamine | |

CAS RN |

910036-92-9 |

Source

|

| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

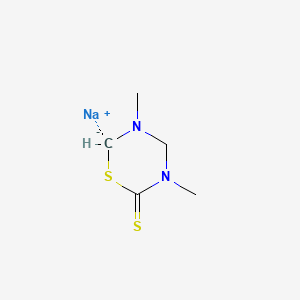

Dazomet, sodium salt

53404-60-7

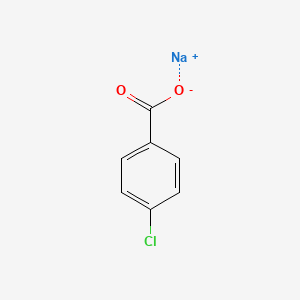

Sodium p-chlorobenzoate

3686-66-6

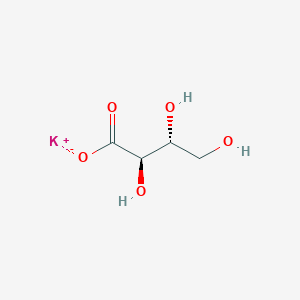

Potassium D-erythronate

88759-55-1

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)